REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH2:12][C:13]([O:15]CC)=[O:14])=[CH:7][CH:6]=1.P(=O)(O)(O)O>CCO.C1COCC1.O>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([NH:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:9][CH:10]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
149 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
59.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)NCC(=O)OCC
|
Name
|
EtOH THF
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCO.C1CCOC1
|
Name
|
|
Quantity
|
35.9 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 40° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to pH 3
|
Type
|
FILTRATION
|
Details
|
The resulting brown precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.5 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |